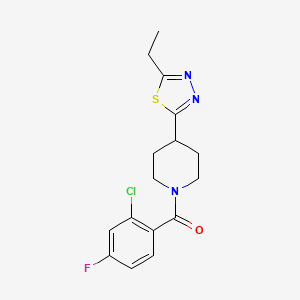

(2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as X-ray diffraction. For instance, a yellow block-shaped crystal of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was studied using a Bruker X8 Proteum diffractometer . This suggests that the compound of interest could also be crystallized and analyzed using similar methods to determine its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound "(2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone." However, the related compounds discussed are likely to undergo typical reactions associated with their functional groups, such as nucleophilic substitution reactions at the halogenated aromatic ring or transformations involving the piperidinyl methanone moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the related compounds exhibit properties that are characteristic of their molecular structures. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, which could provide insights into the stability and reactivity of the compound of interest . Additionally, substituted thiophenes, which are structurally related to the thiadiazolyl group in the compound, are known for their diverse biological activities and applications in material science .

Wissenschaftliche Forschungsanwendungen

1. Structural Characterization and Analysis

Research on similar compounds often involves detailed structural characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. For example, the synthesis and structural exploration of bioactive heterocycles, as seen in the study by Prasad et al. (2018), involve detailed characterization that could similarly apply to the compound for understanding its physical and chemical properties (S. Benaka Prasad et al., 2018).

2. Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and screened them for antimicrobial activity, indicating a potential research direction for assessing the antimicrobial efficacy of the specified chemical compound (N. Patel et al., 2011).

3. Antitubercular Activities

The synthesis and optimization of antitubercular activities in structurally similar compounds, as explored by Bisht et al. (2010), suggest that the compound could also be evaluated for its potential against Mycobacterium tuberculosis, offering a promising avenue for new antitubercular agents (S. S. Bisht et al., 2010).

4. Radiolabeling and Imaging

Radiosynthesis and in vivo evaluation for imaging applications, as demonstrated by Blanckaert et al. (2005) with similar compounds, highlight the potential for the specified chemical structure to be utilized in the development of imaging agents, particularly for visualizing specific receptors or biological processes in vivo (P. Blanckaert et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with toll-like receptor 4 (tlr4) .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit tlr4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

Similar compounds have been found to suppress the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling .

Result of Action

Similar compounds have been found to suppress the production of multiple cytokines .

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)12-4-3-11(18)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSANIQIOJCPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)

![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)